molecular formula C25H22N2O5S B5498308 methyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyanoacryloyl}amino)-5-methyl-3-thiophenecarboxylate

methyl 2-({3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyanoacryloyl}amino)-5-methyl-3-thiophenecarboxylate

Cat. No. B5498308
M. Wt: 462.5 g/mol
InChI Key: UYVKMANIQJGAGG-XDHOZWIPSA-N
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Description

This compound is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a methoxy group, a cyanoacryloyl group, an amino group, and a thiophenecarboxylate group . It’s part of the class of organic compounds known as leucine and derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Protodeboronation of alkyl boronic esters has also been reported, which could be relevant depending on the specific synthesis route .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a total of 72 bonds, including 39 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Thiophene .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron reagents with halides or pseudohalides, could potentially be relevant . Protodeboronation of alkyl boronic esters has also been reported .

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-16-11-20(25(29)31-3)24(33-16)27-23(28)19(14-26)12-18-9-10-21(22(13-18)30-2)32-15-17-7-5-4-6-8-17/h4-13H,15H2,1-3H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKMANIQJGAGG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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